molecular formula C5HF8NaO2 B1324456 Sodium 5h-octafluoropentanoate CAS No. 22715-46-4

Sodium 5h-octafluoropentanoate

Cat. No. B1324456
CAS RN: 22715-46-4
M. Wt: 268.04 g/mol
InChI Key: WCSVPEMHXPQFCC-UHFFFAOYSA-M
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Description

Sodium 5h-octafluoropentanoate, also known as Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate, is a chemical compound with the CAS Number: 22715-46-4 . It has a molecular weight of 268.04 .


Molecular Structure Analysis

The InChI code for Sodium 5h-octafluoropentanoate is 1S/C5H2F8O2.Na/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1 . This indicates the presence of sodium, carbon, hydrogen, fluorine, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

Sodium 5h-octafluoropentanoate has a molecular weight of 268.04 .

Scientific Research Applications

Synthesis and Surface Modification

  • Synthesis with Titanium Butoxide : Sodium 5h-octafluoropentanoate was used to synthesize titanium butoxide tris(polyfluoroalkanoate), which was then employed for surface modification of calcium carbonate. This compound improved the hydrophobicity of calcium carbonate surfaces, indicating its potential as a coupling agent for surface treatments (Yoshino, Shiraishi, & Hirai, 1991).

Metal Organic Chemistry

  • Metal Organics and Hydrolysis : Another study involved the synthesis of dimethoxysilanediyl bis(5h-octafluoropentanoate) as part of an investigation into metal organic compounds and their hydrolytic stability. These findings contribute to our understanding of metal-organic frameworks and their potential applications (Yoshino, Tominaga, & Hirai, 1991).

Polymer Science

  • Polymer Degradation Studies : The thermal stability of polymers containing sodium 5h-octafluoropentanoate was examined, providing insights into polymer degradation processes. This research is crucial for developing more durable and stable polymeric materials (Valaitis & Kyker, 1979).

Surfactant Chemistry

  • Surfactant Behavior : Sodium 5h-octafluoropentanoate has been studied in the context of surfactant chemistry, particularly its behavior at the air-solution interface. Understanding surfactant dynamics is essential for applications in cleaning agents, emulsifiers, and in pharmaceuticals (Eastoe et al., 2000).

Energy Storage

  • Sodium-Ion Batteries : Research on sodium-ion batteries, while not directly mentioning sodium 5h-octafluoropentanoate, provides context for its potential application in energy storage technologies. The development of sodium-based batteries is a growing field due to material abundance and cost-effectiveness (Delmas, 2018).

Neurochemistry

  • Sodium Intake and Neurochemical Receptors : A study on sodium intake in rats explored the roleof sodium in neurochemistry, particularly its interaction with various serotonin receptors. This research, while focused on a different aspect of sodium chemistry, highlights the diverse roles sodium compounds can play in biological systems (Gobbi et al., 2007).

Chemical Interactions

  • Interaction with Anticancer Drugs : The interaction of sodium 5h-octafluoropentanoate with other compounds, such as 5-fluorouracil, has been studied, providing valuable information on the binding mechanisms and potential applications in drug delivery systems (Nishida et al., 1985).

Chemical Synthesis

  • Use in Chemical Synthesis : The compound has been used as an effective condensing agent in the synthesis of various chemical compounds, demonstrating its versatility in organic chemistry and synthesis (Yan et al., 2009).

Micellar Chemistry

  • Micelle Formation and Behavior : Research on reverse micelles and their self-replication processes included sodium 5h-octafluoropentanoate, providing insights into micellar chemistry and potential applications in nanotechnology and materials science (Bachmann et al., 1990).

Materials Science

  • Biodegradable Polyurethanes : Sodium 5h-octafluoropentanoate was used in the synthesis of novel biodegradable polyurethanes containing fluorinated aliphatic side chains. This research is crucial for developing environmentally friendly materials with specific properties (Su et al., 2017).

properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5-octafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8O2.Na/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSVPEMHXPQFCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF8NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635442
Record name Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5h-octafluoropentanoate

CAS RN

22715-46-4
Record name Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Norio, K Noboru, S Jun-ichi, A Yuki… - Bulletin of the Chemical …, 1991 - cir.nii.ac.jp
Four anionic surfactants having two polyfluoroalkyl chains in a molecule, sodium salt of bis (1H, 1H, 2H, 2H-heptadecafluorodecyl) 2-sulfosuccinate, CF 3 (CF 2) 7 (CH 2) 2 OCOCH 2 …
Number of citations: 1 cir.nii.ac.jp
N Yoshino, S Tominaga, H Hirai - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
… Sodium chloride produced and excess sodium 5H-octafluoropentanoate were removed by filtration. A transparent, slightly yellow, liquid was obtained after removing the solvent under …
Number of citations: 5 www.journal.csj.jp
N Yoshino, N Komine, J Suzuki, Y Arima… - Bulletin of the chemical …, 1991 - journal.csj.jp
… , CF(CF)3COONa, sodium 9Hhexadecafluorononanoate, H(CF)COONa, sodium 7H-dodecafluoroheptanoate, H(CF)4COONa, and sodium 5H-octafluoropentanoate, H(CF) COONa. …
Number of citations: 57 www.journal.csj.jp
N Yoshino, Y Shiraishi, H Hirai - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
… Sodium chloride produced and excess sodium 5H-octafluoropentanoate were removed by filtration. A transparent slightly brown liquid was obtained after removing the solvent under …
Number of citations: 7 www.journal.csj.jp

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